Mequitazine

Catalog No.
S534997
CAS No.
29216-28-2
M.F
C20H22N2S
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mequitazine

CAS Number

29216-28-2

Product Name

Mequitazine

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2

InChI Key

HOKDBMAJZXIPGC-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
4.01e-03 g/L

Synonyms

3-methylquinuclidinyl-10-phenothiazine, LM 209, mequitazine, mequitazine hydrochloride, mequitazine tartrate, (R-(R*,R*))-isomer, Mircol, Primalan, Quitadrill

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

The exact mass of the compound Mequitazine is 322.15037 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.01e-03 g/l>48.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antihistamine Properties:

Mequitazine is primarily known for its antihistamine properties. It works by blocking histamine receptors, specifically H1 receptors, which are involved in allergic reactions. This action helps to alleviate symptoms like itching, runny nose, and watery eyes []. Research has explored its effectiveness in treating allergic rhinitis (hay fever) and allergic conjunctivitis [].

Potential Uses Beyond Allergies:

While its primary use lies in allergy treatment, some research suggests Mequitazine might have applications beyond this area. Studies have investigated its potential role in:

  • Motion sickness: Some research suggests Mequitazine may be effective in preventing or reducing motion sickness symptoms like nausea and vomiting [].
  • Sleep disorders: Limited research explores the possibility of Mequitazine as a sleep aid due to its sedative effects []. However, more studies are needed to confirm this use.

Mequitazine, also known as kitazemin, is a member of the phenothiazine class of compounds, characterized by a tricyclic structure that includes two benzene rings linked by a thiazine ring. Its chemical formula is C20H22N2SC_{20}H_{22}N_{2}S with a molecular weight of approximately 322.47 g/mol. Mequitazine functions primarily as an H1 antagonist, providing relief from symptoms associated with allergic reactions such as hay fever and urticaria (hives) by blocking histamine's action at its receptor sites in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .

Toxicity

Mequitazine is generally well-tolerated, but side effects like drowsiness, dry mouth, and dizziness can occur [].

Typical of phenothiazines, including oxidation and reduction processes. Its primary mode of action involves binding to the H1 histamine receptor, thereby inhibiting the physiological effects induced by histamine release during allergic responses. This competitive inhibition helps alleviate symptoms like sneezing, itching, and nasal congestion .

Mequitazine exhibits significant biological activity as an antihistamine. It demonstrates a unique profile by being less sedative compared to other antihistamines, making it suitable for long-term use without causing drowsiness. Studies indicate that it has a favorable side effect profile, producing fewer central nervous system depressant effects than many traditional antihistamines . Additionally, mequitazine has been shown to have anticholinergic properties, further contributing to its therapeutic effects in treating allergies .

The synthesis of mequitazine has evolved over time. One common method involves the Johnson–Corey–Chaykovsky reaction starting from a ketone precursor. This route allows for the formation of the phenothiazine structure necessary for its biological activity. Alternative synthetic routes have also been explored but often utilize similar starting materials to achieve the desired compound .

Mequitazine is primarily used in clinical settings for the treatment of allergic conditions such as:

  • Hay Fever: Provides relief from sneezing and nasal congestion.
  • Urticaria: Alleviates itching and skin rashes.
  • Allergic Rhinitis: Reduces symptoms associated with upper respiratory allergies.

Its non-sedative properties make it particularly valuable for patients requiring long-term antihistamine therapy without the risk of sedation .

Mequitazine interacts with several other medications and substances. Notably:

  • CNS Depressants: It can enhance the sedative effects of alcohol and other central nervous system depressants.
  • QT Prolongation: There are reports indicating potential interactions that may lead to QT prolongation when combined with certain antibiotics like spiramycin .
  • Anticholinergic Effects: Its anticholinergic properties may exacerbate conditions like glaucoma or urinary retention when used alongside other anticholinergic drugs .

Mequitazine shares structural similarities with several other compounds within the phenothiazine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
ChlorpheniraminePhenothiazineAllergy reliefMore sedative effects than mequitazine
PromethazinePhenothiazineAntihistamine; antiemeticStronger sedative properties
CyproheptadinePhenothiazineAllergy relief; appetite stimulantAntiserotonergic properties
TriprolidinePhenothiazineAllergy reliefShorter duration of action

Mequitazine stands out due to its reduced sedative effects while maintaining efficacy in treating allergic symptoms, making it preferable for patients who need to avoid drowsiness during daily activities .

Coformer Selection Criteria for Hydrate/Anhydrate Formation

The selection of appropriate coformers for mequitazine multicomponent crystal formation demonstrates the critical importance of understanding molecular recognition principles and hydrogen bonding patterns. Research on mequitazine with various carboxylic acid and amide coformers has revealed fundamental criteria governing hydrate versus anhydrate formation [1] [2].

Hydrogen Bond Donor Capacity

The number and nature of hydrogen bond donors in the coformer structure significantly influences hydrate formation propensity. Glycolic acid, containing both hydroxyl and carboxyl functionalities (two hydrogen bond donors), consistently forms hydrated mequitazine cocrystals, while glycolamide with only one primary amide donor group forms exclusively anhydrous crystals [1] [2]. This pattern indicates that multiple hydrogen bonding sites create favorable environments for water incorporation into the crystal lattice.

Molecular Flexibility and Conformational Adaptability

Coformer flexibility plays a decisive role in polymorphic outcomes. Succinic acid, with its flexible alkyl chain, can adopt different conformations that accommodate both hydrated and anhydrous crystal forms [1]. The ability to undergo conformational changes, particularly through alkyl chain twisting, enables the formation of distinct polymorphic phases. In contrast, the rigid planar structure of fumaric acid restricts conformational flexibility, resulting in formation of only anhydrous cocrystals despite having identical hydrogen bonding functionality to succinic acid [2].

Dihedral Angle Considerations

Subtle differences in molecular geometry have profound effects on crystal polymorphism. The dihedral angles that coformers can adopt directly influence their ability to accommodate water molecules within the crystal structure [1]. Even small variations in these angles between structurally similar coformers like succinic acid and fumaric acid lead to dramatically different hydration behaviors, demonstrating the precision required in crystal engineering approaches.

Thermodynamic Stability Factors

The relative thermodynamic stability of hydrated versus anhydrous forms depends on the balance between lattice energy and hydration energy. Computational analysis using density functional theory calculations reveals that conformational changes during dehydration processes and transitions between crystal forms are energetically driven phenomena [3]. The formation of stabilizing hydrogen-bonding networks through bridging water molecules can provide sufficient energetic favorability to overcome the entropic penalty of water incorporation.

Hydrogen Bonding Networks in Salt and Cocrystal Forms

The architectural organization of hydrogen bonding networks determines the fundamental properties and stability of mequitazine multicomponent crystals. Detailed structural analysis reveals distinct bonding patterns that govern both salt and cocrystal formation mechanisms [1] [3].

Primary Hydrogen Bonding Motifs

Mequitazine cocrystals exhibit characteristic heterosynthon formation through nitrogen-hydrogen to oxygen interactions between the quinuclidine nitrogen of mequitazine and carboxyl oxygens of coformers [1]. These primary hydrogen bonds form the structural backbone of the multicomponent crystals, with bond lengths typically ranging from 2.7 to 3.0 Ångströms. The geometry and strength of these interactions directly influence crystal packing efficiency and overall lattice stability.

Water-Mediated Hydrogen Bonding Networks

In hydrated crystal forms, water molecules function as crucial bridging elements that stabilize extended hydrogen bonding networks [3]. The mequitazine glycolate hydrate demonstrates how crystalline water forms hydrogen bonds with both the oxygen atom of the glycolic acid amide functionality and creates additional stabilization through water-water hydrogen bonding chains [3]. These bridging water molecules create three-dimensional networks that significantly enhance crystal stability compared to their anhydrous counterparts.

Hydrophilic Layer Stabilization

The formation of distinct hydrophilic and hydrophobic regions within the crystal structure creates layered architectures that influence both stability and water uptake behavior [3]. In the mequitazine glycolate system, hydrogen bonding networks create stabilized hydrophilic layers that are more thermodynamically favorable in the hydrated form compared to the anhydrous structure. This layered organization explains the observed irreversible hydration behavior above critical humidity levels.

Salt versus Cocrystal Differentiation

The distinction between salt and cocrystal forms depends on the degree of proton transfer between mequitazine and the coformer. Complete protonation of the quinuclidine nitrogen results in salt formation with enhanced ionic interactions, while partial or absent proton transfer maintains neutral cocrystal architectures [1]. The extent of proton transfer can be validated through solid-state nuclear magnetic resonance spectroscopy and density functional theory calculations of chemical shifts.

Advanced Characterization Through Powder X-ray Diffraction and Density Functional Theory Validation

Powder Diffraction Crystal Structure Analysis

The determination of crystal structures directly from powder diffraction data represents a critical advancement in characterizing mequitazine multicomponent systems, particularly when single crystal growth proves challenging [1] [4].

Direct-Space Structure Solution Methods

Structure solution from powder diffraction data employs genetic algorithm approaches implemented through programs capable of handling complex organic molecular systems [1]. The process involves initial unit cell determination through indexing procedures, followed by space group assignment based on systematic absence analysis. For mequitazine cocrystals, successful structure solutions have been achieved using direct-space methods that optimize molecular positions and orientations within the unit cell constraints.

Rietveld Refinement Protocols

Following initial structure solution, Rietveld refinement provides quantitative validation of structural parameters against experimental powder diffraction data [1]. Standard restraints applied to bond lengths and bond angles ensure chemical reasonableness, while planar restraints maintain proper geometry for aromatic ring systems. The refinement of isotropic displacement parameters for heavy atoms and the treatment of hydrogen atoms through calculated positions enable accurate structural characterization.

Disorder and Hydrogen Atom Positioning

Many mequitazine multicomponent crystals exhibit structural disorder, particularly in flexible alkyl chain regions and hydrogen atom positions that cannot be reliably determined from powder diffraction data alone [1]. These limitations necessitate complementary validation through computational methods to achieve complete structural characterization.

Density Functional Theory Computational Validation

Quantum ESPRESSO Implementation

Dispersion-corrected density functional theory calculations using the Quantum ESPRESSO software package provide essential validation for crystal structures determined from powder diffraction data [1]. The implementation utilizes the Perdew-Burke-Ernzerhof functional with Grimme D2 dispersion corrections to accurately account for weak intermolecular interactions critical in organic crystal systems.

Geometry Optimization and Lattice Energy Calculations

Complete geometry optimization including both atomic positions and unit cell parameters ensures that computed structures represent true energy minima [1]. The optimization process validates experimental structures by demonstrating that powder diffraction-derived coordinates correspond to stable configurations. Lattice energy calculations provide thermodynamic insights into the relative stability of different polymorphic forms and hydration states.

Validation of Disordered Structures

Density functional theory calculations prove particularly valuable for validating structures containing disorder or uncertain hydrogen atom positions [1]. By computing optimized geometries for different disorder models and comparing their energetics, the calculations guide proper structural interpretation. This approach has successfully validated complex mequitazine cocrystal structures where conventional powder diffraction analysis alone proved insufficient.

Electronic Structure Analysis

Advanced density functional theory methods enable detailed analysis of electronic structure properties that influence hydrogen bonding strength and directionality [5]. Molecular orbital analysis and electron density distributions provide fundamental insights into the electronic basis for observed crystal packing preferences and stability differences between polymorphic forms.

Methodological Integration

The combination of powder diffraction structure determination with density functional theory validation creates a robust methodology for complete structural characterization [1] [4]. This integrated approach overcomes the individual limitations of each technique, providing both experimental validation and theoretical understanding of structure-property relationships in mequitazine multicomponent crystal systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

322.15036988 g/mol

Monoisotopic Mass

322.15036988 g/mol

Heavy Atom Count

23

LogP

4.7
4.7

Appearance

Solid powder

Melting Point

130.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y463242LY2

Related CAS

84992-84-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of Hay fever, urticaria (hives) and allergic rhinitis

Pharmacology

In allergic reactions an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil. Once released, histamine can react with local or widespread tissues through histamine receptors. Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. Histamine also increases vascular permeability and potentiates pain. Mequitazine is a histamine H1 antagonist. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD07 - Mequitazine

Mechanism of Action

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

29216-28-2

Wikipedia

Mequitazine

Dates

Last modified: 08-15-2023

Second-generation antihistamines: a study of poisoning in children

Eva Verdu, Ingrid Blanc-Brisset, Géraldine Meyer, Gaël Le Roux, Chloé Bruneau, Marie Deguigne
PMID: 31271318   DOI: 10.1080/15563650.2019.1634812

Abstract

The toxicity of second-generation antihistamines after an overdose by a child is still unknown. The objective of this study is to use data from Poisons Centres in France to describe the toxicity profile of second-generation antihistamines for children and to compare the severity of poisoning observed from these with a first-generation antihistamine.
This was a retrospective, multi-centre and observational study focusing on human cases of single-substance exposure to a second-generation antihistamine and to mequitazine, reported between 1 January 2001 and 31 December 2016 in Poisons Centres in France.
From a total of 9403 children included, 5980 were exposed to a second-generation antihistamine and 3423 were exposed to mequitazine. The severity of exposure to second-generation antihistamines in children is low: among the children followed until a known outcome, 9% of children were symptomatic and in 97% of cases, the symptoms shown were of a minor-level severity (primarily drowsiness or restlessness). Depending on the substance, children who ingested doses 16 to 69 times the maximum recommended therapeutic dose remained asymptomatic. No deaths or severe symptoms were observed. No cases of lengthening of the QT interval or arrhythmias were identified. Mequitazine led to more symptoms than other substances (14.8% symptomatic children vs. 7.5%, Odd ratio (OR): 2.3 (2.0-2.6), p < 0.0001), more symptoms of moderate intensity (1.4 vs. 0.2%, OR: 8.3 (4.1-18.5), p < 0.0001) and more hospitalisation (19.1 vs. 8.7%, OR: 2.5, 95% CI: (2.2-2.8), p < 0.0001).
The severity of poisoning from second-generation antihistamines appears to be low among children and considerably lower than poisoning caused by mequitazine.


A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies

Seung-Hyun Jeong, Ji-Hun Jang, Yong-Bok Lee
PMID: 31222787   DOI: 10.1002/bmc.4627

Abstract

The aim of this study was to develop an analytical method to determine mequitazine in rat plasma and urine. Mequitazine was separated by UPLC-MS/MS equipped with a Kinetex core-shell C
column (50 × 2.1 mm, 1.7 μm) using 0.1% (v/v) aqueous formic acid and acetonitrile containing 0.1% (v/v) formic acid as a mobile phase by gradient elution at a flow rate of 0.3 mL/min. Quantitation of this analysis was performed on a triple quadrupole mass spectrometer employing electrospray ionization technique operating in multiple reaction monitoring positive ion mode. Mass transitions were m/z 323.3 → 83.1 for mequitazine and 281.3 → 86.3 for imipramine as internal standard. Liquid-liquid extraction with ethyl acetate and protein precipitation with methanol were used for sample extraction. Chromatograms showed that the method had high resolution, sensitivity and selectivity without interference from plasma constituents. Calibration curves for mequitazine in rat plasma and urine were 0.02-200 ng/mL, showing excellent linearity with correlation coefficients (r
) >0.99. Both intra- and inter-day precisions (CV%) were within 4.08% for rat plasma and urine. The accuracies were 99.58-102.03%. The developed analytical method satisfied the criteria of international guidance. It could be successfully applied to pharmacokinetic studies of mequitazine after oral and intravenous administration to rats.


[Egg allergy: with or without cake?]

D de Boissieu, C Dupont
PMID: 21458247   DOI: 10.1016/j.arcped.2011.03.001

Abstract




Asymmetric synthesis of (+)-mequitazine from quinine

Sébastien Leroux, Laurent Larquetoux, Marc Nicolas, Eric Doris
PMID: 21657243   DOI: 10.1021/ol2012567

Abstract

The first asymmetric synthesis of the antihistaminic drug mequitazine is reported. Our approach started from quinine, a Cinchona alkaloid, whose chiral information was exploited for setting up the stereogenic center of (+)-mequitazine.


Quantification of mequitazine in human plasma by gas chromatography- quadrupole mass spectrometry and its application to a human pharmacokinetic study

Sung-Hoon Ahn, Han-Joo Maeng
PMID: 26268745   DOI: 10.1002/bmc.3585

Abstract

A specific and sensitive gas chromatography-mass spectrometry (GC-MS) with quadrupole mass analyzer type was developed and validated for the quantitative analysis of mequitazine in human plasma. After liquid-liquid extraction of plasma samples containing mequitazine and promethazine (internal standard, IS) using hexane with pH adjustment, the extract was evaporated and an aliquot of reconstituted residue was injected into the GC-MS system. The assay showed linearity over a concentration range from 1 to 50 ng/mL. Intra- and inter-day precision for mequitazine was <9.09 and 9.29%, respectively, and intra- and inter-day accuracy ranged from -7.97 to 9.05% and from -1.51 to 7.89%, respectively. The lower limit of quantification was 1 ng/mL in the present assay. The developed analytical method was successfully applied to a pharmacokinetic study after a single oral administration of mequitazine in human subjects.


Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate

Vanessa Gonnot, Marc Nicolas, Charles Mioskowski, Rachid Baati
PMID: 19881287   DOI: 10.1248/cpb.57.1300

Abstract

A short and straightforward synthesis of the antihistaminic drug mequitazine is reported, based on an efficient palladium catalyzed allylic alkylation of 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions.


On-the-road driving performance after use of the antihistamines mequitazine and l-mequitazine, alone and with alcohol

N N J J M van der Sluiszen, A Vermeeren, S Jongen, E L Theunissen, A C M van Oers, C J Van Leeuwen, A Maret, C Desforges, A Delarue, J G Ramaekers
PMID: 27488192   DOI: 10.1007/s00213-016-4386-7

Abstract

Previous studies demonstrated that mequitazine produces mild sedation after single doses. Its enantiomer, l-mequitazine, has a stronger potency for the H1 receptor. The aim of the current study was to assess the effects of l-mequitazine and mequitazine, alone and with alcohol, on driving.
Twenty-five healthy volunteers were treated with l-mequitazine 2.5, 5.0 and 10 mg, mequitazine 10 mg and placebo, alone and in combination with alcohol in a double-blind crossover design. Driving performance was assessed using the standardized highway driving test in normal traffic. Its primary measure is the Standard Deviation of the Lateral Position (SDLP). Secondary measures consisted of an auditory word learning test during driving, and subjective measures of driving performance.
L-mequitazine 2.5 and 5.0 mg showed no effect on SDLP in the highway driving test, while SDLP significantly increased after l-mequitazine 10 mg (alone +1.59 cm; with alcohol +1.41 cm) and mequitazine 10 mg (with alcohol +1.17 cm). Alcohol significantly impaired all performance measures (SDLP +2.63 cm) but did not interact with the effects of treatment. Subjective measures indicated that participants were aware of the impairing effects of alcohol, but not of l-mequitazine and mequitazine.
L-mequitazine can be considered safe to drive in dosages of 2.5 and 5.0 mg. L-mequitazine 10 mg led to mild driving impairment. Alcohol impaired all performance measures and added to the effects of l-mequitazine and mequitazine.


Photodegradation and photostability-indication of mequitazine

Ezzat M Abdel-Moety, Mohamed A Ibrahim, Mamdouh R Rezk
PMID: 19729339   DOI: 10.1016/j.saa.2009.08.006

Abstract

The photochemical behavior is investigated for mequitazine (MQ) illustrating possible mechanisms and photodegradation products formed. Accelerated photolysis is done for MQ under justified stress conditions by subjecting aqueous drug solutions to radiation for specified period of time. Synthesis of the main photodegradants, the sulfoxide, is achieved. Selective quantification of MQ, singly in bulk form, pharmaceutical formulations and/or in the presence of its photodegradants is demonstrated. The indication of stability has been undertaken under conditions likely to be expected at normal storage conditions using a simple colorimetric method based on oxidation of the intact phenothiazine drug by potassium iodate in acid medium to form a red colored product adequate for quantitative estimation of the studied drug.


[Allergies in ENT]

P De Rotalier, M Faye, B Sissokho, D Fall
PMID: 19102083   DOI:

Abstract

Allergy is quite frequent and ENT syptoms are usually the visible part of a general disease. Questioning remains the most important part of the enquiry for clinical examination is usually poor if notdesapointing. Biological testings detailed in this paper may be of some help; In Africa, test-treatements using cheap and unharmfull drugs give often the best evidence of allergy. Seldom, ENT allergy may be or become life-threatening. Its detection and appropiate actions are briefly mentioned.


Effects of pranlukast hydrate on airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis

Hironori Sagara, Tatsuo Yukawa, Ryuichi Kashima, Takenori Okada, Takeshi Fukuda
PMID: 19390239   DOI: 10.2332/allergolint.08-OA-0058

Abstract

Recent studies have suggested that allergic rhinitis is closely related to bronchial asthma, reflecting the "one airway-one disease" hypothesis. It is unclear if the effects of pranlukast, a leukotriene-receptor antagonist, are consistent with this hypothesis.
The goal of the study was to determine if pranlukast has effects on the upper and lower airways through a comparison of the effects of fexofenadine and pranlukast on airway hyperresponsiveness in non-asthmatic patients with cedar pollinosis before the Japanese cedar pollen season and during the peak pollen season.
Patients received fexofenadine hydrochloride plus oral mequitazine (fexofenadine group) or pranlukast hydrate plus oral mequitazine (pranlukast group) as an initial treatment. Subsequent changes in airway responsiveness to acetylcholine were measured.
Among patients in whom coughing developed during the peak pollen season, airway responsiveness significantly increased in the fexofenadine group. In the pranlukast group, airway responsiveness did not increase significantly, regardless of the presence or absence of coughing.
The results indicate that pranlukast hydrate inhibits airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis. In turn, this suggests that cysteinyl leukotrienes have a role in increased airway responsiveness.


Explore Compound Types